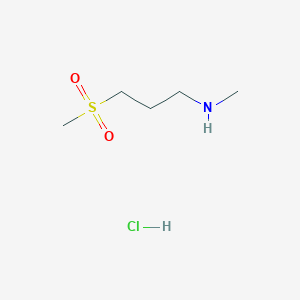![molecular formula C8H5ClN2O2 B2691510 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 2044704-53-0](/img/structure/B2691510.png)
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 2044704-53-0 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 4-chloropyrazolo [1,5-a]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinolinones, which are structurally similar to the compound , has been achieved using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . This method provided excellent yields (84–98%) and proceeded through a carbocation intermediate .Molecular Structure Analysis
The InChI code for “4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H, (H,12,13) .Chemical Reactions Analysis
The compound has been used in the synthesis of pyrazolo[3,4-b]quinolinones . The reaction proceeded through a carbocation intermediate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.59 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Library of Fused Pyridine-4-Carboxylic Acids : 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid has been used in generating a library of fused pyridine-4-carboxylic acids. These acids were obtained through Combes-type reaction followed by hydrolysis, demonstrating the compound's utility in combinatorial chemistry and heterocyclizations (Volochnyuk et al., 2010).
Functionalization Reactions : The compound has been involved in functionalization reactions to create various derivatives. For instance, it has been converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivative, indicating its versatility in organic synthesis (Yıldırım et al., 2005).
Synthesis of Pyrazolo[1,5-a]pyridine-5-carboxylic Acid : A new synthesis method has been reported, using 4-pyridine carboxylic acid as a raw material. This synthesis showcases the compound's potential for large-scale production due to its simplicity and low cost (Ku, 2015).
Biomedical Research
Antiviral Activity : Derivatives of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid have shown promising antiviral activity. Specific derivatives exhibited inhibitory effects against Herpes simplex virus, Mayaro virus, and Vesicular stomatitis virus, demonstrating the compound's potential in antiviral drug development (Bernardino et al., 2007).
Antileishmanial Activity : Pyrazolo[3,4-b]pyridine derivatives, related to 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have been synthesized as potential anti-Leishmania drugs. The compounds showed promising results against promastigote forms of Leishmania amazonensis, indicating their potential in treating parasitic infections (de Mello et al., 2004).
Anticancer Properties : Certain derivatives of the compound have demonstrated potent antiproliferative activity against various human cancer cell lines. This suggests its relevance in the development of new anticancer agents (Pirol et al., 2014).
Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include derivatives of 4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, have been evaluated for their activity against Mycobacterium tuberculosis. The findings are significant for the development of treatments against tuberculosis (Gezginci et al., 1998).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDOADBFVQQSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Phenylcyclopropyl)methyl]-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride](/img/structure/B2691427.png)


![(4-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2691430.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2691438.png)
![4H-Thieno[2,3-c]chromen-4-ylmethanamine;hydrochloride](/img/structure/B2691440.png)

![1-[(3-chlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2691442.png)

![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)
![5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2691448.png)
